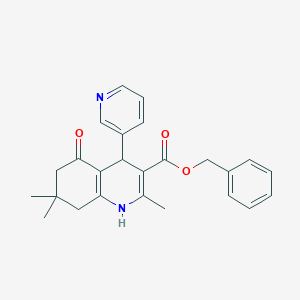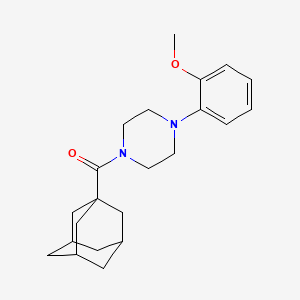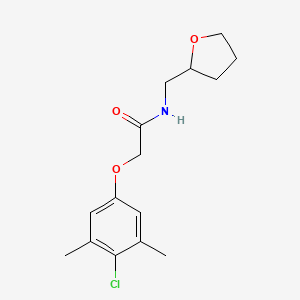
1-(9-anthrylmethyl)-N,N-diethyl-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(9-anthrylmethyl)-N,N-diethyl-3-piperidinecarboxamide, commonly known as ANK-3, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ANK-3 belongs to the class of piperidinecarboxamide compounds and has been found to exhibit significant pharmacological activity in various in vitro and in vivo studies. In
作用機序
ANK-3 acts as a potent inhibitor of the voltage-gated sodium channel Nav1.7. This channel is involved in the transmission of pain signals and is expressed in sensory neurons. By inhibiting Nav1.7, ANK-3 reduces the transmission of pain signals and exhibits analgesic effects. ANK-3 also exhibits anticonvulsant activity by reducing the excitability of neurons.
Biochemical and Physiological Effects:
ANK-3 has been found to exhibit potent analgesic and anticonvulsant effects in animal models. It has also been found to exhibit minimal toxicity and side effects, making it a promising compound for further development. ANK-3 has been shown to have a long duration of action, making it a potential candidate for sustained-release formulations.
実験室実験の利点と制限
ANK-3 has several advantages for lab experiments. It is a novel compound that exhibits potent pharmacological activity and has the potential to be developed as a therapeutic drug. It has been optimized for high yield and purity, making it a viable compound for scientific research. However, ANK-3 also has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and pharmacodynamics need to be further studied. Additionally, the mechanism of action of ANK-3 needs to be elucidated further to fully understand its pharmacological effects.
将来の方向性
There are several future directions for the research and development of ANK-3. Firstly, further studies are needed to fully understand the mechanism of action of ANK-3. Secondly, the pharmacokinetics and pharmacodynamics of ANK-3 need to be further studied to optimize its therapeutic potential. Thirdly, ANK-3 has the potential to be developed as a novel analgesic drug and further studies are needed to explore its efficacy and safety in humans. Fourthly, ANK-3 has been found to exhibit anticonvulsant activity and further studies are needed to explore its potential as a treatment for epilepsy. Finally, ANK-3 has the potential to be developed as a sustained-release formulation, which could improve its efficacy and reduce dosing frequency.
合成法
The synthesis of ANK-3 involves the reaction of 9-bromomethylanthracene with diethylamine in the presence of sodium hydride to form 1-(9-anthrylmethyl)-N,N-diethyl-3-aminopropane. This intermediate is then reacted with ethyl chloroformate and piperidine to form ANK-3. The synthesis of ANK-3 has been optimized to achieve high yields and purity, making it a viable compound for scientific research.
科学的研究の応用
ANK-3 has been found to exhibit significant pharmacological activity in various in vitro and in vivo studies. It has been shown to act as a potent inhibitor of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals. ANK-3 has been found to exhibit analgesic effects in animal models of pain and has the potential to be developed as a novel analgesic drug. ANK-3 has also been found to exhibit anticonvulsant activity and has the potential to be developed as a treatment for epilepsy.
特性
IUPAC Name |
1-(anthracen-9-ylmethyl)-N,N-diethylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O/c1-3-27(4-2)25(28)21-12-9-15-26(17-21)18-24-22-13-7-5-10-19(22)16-20-11-6-8-14-23(20)24/h5-8,10-11,13-14,16,21H,3-4,9,12,15,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATUQCPEOIVRCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4983438.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4983453.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-iodobenzamide](/img/structure/B4983465.png)
![N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4983469.png)
![1-benzyl-8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-3-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4983472.png)


![N-(4-fluorophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4983488.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4983496.png)
![N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4983503.png)
![5-acetyl-4-(4-bromophenyl)-6-methyl-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4983505.png)
![2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4983516.png)